Nicoclonate
描述
Contextualization of Nicoclonate within Pharmaceutical Sciences
This compound's role in pharmaceutical sciences is defined by its action on lipid metabolism. As an antilipemic agent, its mechanism is of interest to researchers studying the biochemical pathways that regulate cholesterol and triglyceride levels. The compound is a derivative of nicotinic acid (niacin), a well-established agent in the treatment of lipid disorders. nih.govthepharmajournal.com The development of nicotinic acid derivatives has been a strategy to potentially mitigate side effects and improve the therapeutic profile compared to the parent compound. nih.gov
Research into this compound contributes to the body of knowledge on synthetic compounds designed to interact with lipid pathways. Its investigation is relevant to medicinal chemistry, pharmacology, and therapeutics, offering insights into structure-activity relationships and the physiological effects of modulating lipid levels.
Nomenclature and Classification within International Nonproprietary Names (INN) System
The systematic naming and classification of pharmaceutical substances are essential for clear communication and global recognition. The World Health Organization's (WHO) International Nonproprietary Name (INN) system provides a unique and universally recognized name for each active pharmaceutical ingredient. researchgate.netmedscape.com
This compound is the designated INN for this compound. nih.gov Its chemical nomenclature provides a precise description of its molecular structure.
| Identifier Type | Identifier |
| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate |
| CAS Number | 10571-59-2 |
| Molecular Formula | C16H16ClNO2 |
The INN system ensures that this compound can be identified unambiguously in scientific literature, by regulatory agencies, and in clinical research worldwide, distinguishing it from brand names or chemical codes.
Historical Trajectories and Shifting Paradigms in this compound Research
The investigation into the lipid-lowering properties of nicotinic acid began approximately 50 years ago, leading to its establishment as a therapeutic agent. nih.gov This foundational research paved the way for the development of various derivatives, including this compound, with the aim of refining the therapeutic effects and reducing adverse reactions. nih.gov
A notable data point in the research history of this compound is a 1986 study by Mounié J, et al., which examined the effects of several antilipemic agents, including this compound, on the activity of liver microsomal enzymes. nih.gov This indicates that by the mid-1980s, this compound was a subject of pharmacological research to understand its metabolic impact at a cellular level.
The paradigm of research in the field of antilipemic agents has evolved significantly over the decades. Early research focused on the discovery and fundamental characterization of compounds that could lower plasma lipids. The focus then shifted to understanding the mechanisms of action, such as the inhibition of lipoprotein synthesis, as is the case with nicotinic acid and its derivatives. nih.gov Subsequent research has often concentrated on comparative studies, combination therapies, and the long-term outcomes associated with these agents. While extensive clinical trial data for many contemporary antilipemic agents are available, the specific historical trajectory of this compound's clinical development and the shifts in its research focus are not as extensively documented in readily available literature.
Structure
3D Structure
属性
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(2)15(12-5-7-14(17)8-6-12)20-16(19)13-4-3-9-18-10-13/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXHQUWVYMTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871951 | |
| Record name | Nicoclonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10571-59-2 | |
| Record name | Nicoclonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10571-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicoclonate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010571592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoclonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicoclonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOCLONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I4T8U1887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Analogous Compound Development of Nicoclonate
Methodologies for Nicoclonate Synthesis
The synthesis of this compound, chemically known as [1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate, can be logically achieved through standard esterification reactions. The primary strategy involves the coupling of a nicotinic acid moiety with the corresponding alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol.
A plausible and direct synthetic route is the Fischer-Speier esterification . This method involves reacting nicotinic acid with 1-(4-chlorophenyl)-2-methylpropan-1-ol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) with heat. The reaction is typically performed in an excess of the alcohol or with a solvent that allows for the removal of water to drive the equilibrium towards the ester product.
Alternatively, to achieve higher yields and milder reaction conditions, the nicotinic acid can be activated prior to reaction with the alcohol. Common activation methods include:
Conversion to Nicotinoyl Chloride : Reacting nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive nicotinoyl chloride. This acyl chloride can then be reacted with 1-(4-chlorophenyl)-2-methylpropan-1-ol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.
Carbodiimide-Mediated Coupling : Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid. In this process, the carbodiimide activates the nicotinic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the this compound ester. This method is often performed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
The precursor alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol, can be synthesized via a Grignard reaction. This would involve reacting 4-chlorobenzaldehyde with isopropylmagnesium bromide. The preparation of related chemical building blocks, such as 4-chlorophenyl-2-pyridyl methanol, has been documented in patent literature, highlighting similar synthetic strategies involving oxidation and reduction steps google.com. General methods for preparing nicotinic acid esters from pyridine dicarboxylic acids have also been established, involving refluxing with an appropriate alkanol google.com.
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of analogues is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. For this compound, this involves systematically modifying its core components: the pyridine ring, the ester linkage, and the substituted phenylalkyl group nih.govnih.govresearchgate.net.
Structural modifications of the this compound scaffold can be explored to probe the structure-activity relationship (SAR). Key modifications and their predicted effects, based on general principles observed in related nicotinic compounds and cholinergic drugs, are outlined below pharmacy180.commdpi.comnih.govcutm.ac.in.
Pyridine Ring Modification : The position and electronic nature of substituents on the pyridine ring are critical. Introducing small alkyl or electron-withdrawing groups at various positions could influence the molecule's interaction with biological targets. For instance, studies on other 5-substituted pyridine analogues have shown that bulky groups like phenyl or heteroaryl rings can significantly alter binding affinity for nicotinic acetylcholine (B1216132) receptors nih.gov.
Ester Linkage Modification : The ester group serves as a linker and is susceptible to hydrolysis by esterases. Replacing the ester with more stable bioisosteres like an amide, ether, or ketone could enhance metabolic stability pharmacy180.comcutm.ac.in. Reversing the ester linkage (to form an analogue of phenyl nicotinate) would drastically alter the molecule's shape and electronic properties.
Chlorophenyl Group Modification : The nature and position of the substituent on the phenyl ring are crucial for activity. Varying the halogen at the para-position (e.g., F, Br, I) or moving it to the ortho- or meta-positions would modulate lipophilicity and electronic character. Replacing the chloro group with other functionalities like trifluoromethyl, methoxy, or cyano groups could probe steric and electronic requirements at the binding site. Similar strategies in niclosamide analogues have shown that such modifications significantly impact cytotoxicity and biological activity nih.govnih.gov.
Alkyl Chain Modification : Altering the isopropyl group (e.g., to ethyl, n-propyl, or cyclopropyl) would explore the steric tolerance of a potential binding pocket. The stereochemistry at the chiral center where the ester is attached is also expected to be critical for biological activity, a common feature in cholinergic agents pharmacy180.comcutm.ac.in.
Table 1: Hypothetical Structural Modifications of this compound and Predicted Effects
| Molecular Scaffold | Modification | Rationale / Predicted Effect |
| Pyridine Ring | Shift nitrogen from position 3 to 2 or 4 | Alters H-bonding capacity and overall basicity. |
| Add substituents (e.g., -CH₃, -Cl) at C2, C4, C5, C6 | Probes steric and electronic tolerance at the receptor. May enhance binding affinity or selectivity nih.gov. | |
| Linker Group | Replace ester (-COO-) with amide (-CONH-) | Increases stability against hydrolysis; alters H-bonding properties. |
| Replace ester with ether (-CH₂O-) or ketone (-CO-) | Enhances chemical stability and modifies bond angles and polarity pharmacy180.comcutm.ac.in. | |
| Phenyl Ring | Change substituent at para position (F, Br, CF₃) | Modulates lipophilicity and electronic interactions (Hammett parameters). |
| Move chloro substituent to ortho or meta position | Investigates the spatial requirements for substituent binding. | |
| Alkyl Moiety | Alter the isopropyl group (e.g., ethyl, cyclopropyl) | Probes the size and shape of the hydrophobic binding pocket. |
| Introduce stereochemistry (R vs. S enantiomer) | Biological systems are often stereoselective; one enantiomer may be significantly more active cutm.ac.in. |
For quantitative analysis in biological matrices (e.g., plasma, tissue), derivatization is often employed to enhance the detectability and chromatographic properties of an analyte. While no specific methods for this compound are published, strategies used for its core component, nicotinic acid, can be adapted.
A common approach for analyzing nicotinic acid involves a preliminary hydrolysis step to cleave the ester bond of this compound, liberating the nicotinic acid. The freed nicotinic acid can then be derivatized for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A well-known method is the König reaction , which is used in post-column HPLC derivatization nih.gov. This reaction involves converting nicotinic acid into a fluorescent or chromophoric product. The process typically includes:
Reaction with a halogenating agent, such as cyanogen bromide (CNBr), to open the pyridine ring.
Coupling of the resulting glutaconic aldehyde intermediate with a primary aromatic amine, such as p-aminophenol, to form a brightly colored or fluorescent polymethine dye researchgate.net.
This derivatization significantly lowers the limit of detection, allowing for the measurement of trace amounts in biological samples nih.gov.
Structure-Activity Relationship (SAR) Investigations in this compound Series
A comprehensive SAR study for a series of this compound analogues would systematically investigate how the structural modifications described above impact a specific biological activity. Although direct SAR studies on this compound are not available in the literature, principles can be inferred from research on related nicotinic receptor ligands and cholinergic compounds nih.gov.
The key pharmacophoric features of this compound likely include:
The Pyridine Nitrogen : This atom can act as a hydrogen bond acceptor, a crucial interaction for many nicotinic compounds at their receptors. Its basicity and accessibility are key.
The Carbonyl Oxygen : The ester carbonyl oxygen can also serve as a hydrogen bond acceptor, contributing to the binding affinity.
The Aromatic System : The pyridine and chlorophenyl rings likely engage in hydrophobic and π-stacking interactions within a receptor binding pocket. The electron-withdrawing nature of the chlorine atom on the phenyl ring influences the electronic distribution of the entire moiety.
SAR studies on other nicotinic agonists have demonstrated that even subtle changes, such as the position of a nitrogen atom or the nature of a substituent, can drastically alter whether a compound acts as a full agonist, a partial agonist, or an antagonist mdpi.comnih.gov.
Table 2: Summary of Inferred Structure-Activity Relationships for a this compound Series
| Structural Feature | Presumed Importance in Biological Activity | Supporting Rationale from Analogous Compounds |
| Pyridine Ring | Essential for receptor recognition; nitrogen acts as a key interaction point (e.g., H-bond acceptor). | The pyridine moiety is a classic pharmacophore in many nicotinic ligands mdpi.comnih.gov. |
| Ester Linkage | Acts as a structurally important spacer; carbonyl group may be an H-bond acceptor. | Modification of this linker in acetylcholine analogues drastically alters stability and activity cutm.ac.inyoutube.com. |
| p-Chlorophenyl Group | Provides a key hydrophobic interaction domain; chlorine atom modulates electronics and binding. | Substituted phenyl rings are critical for the activity of many CNS-active drugs, engaging in specific interactions. |
| Isopropyl Group | Provides a secondary hydrophobic interaction, likely fitting into a specific sub-pocket of the receptor. | Substitution on the ethylene bridge of acetylcholine shows high steric sensitivity and influences receptor selectivity pharmacy180.comcutm.ac.in. |
| Chiral Center | Stereochemistry likely dictates the precise orientation of substituents, with one enantiomer being more active. | Stereoselectivity is a hallmark of ligand-receptor interactions cutm.ac.in. |
Mechanistic Pharmacology of Nicoclonate at Molecular and Cellular Levels
Exploration of Molecular Targets
The specific molecular targets of Nicoclonate remain largely uncharacterized in the available scientific literature. Detailed profiling of its interactions with various receptors and enzymes is not extensively documented.
Receptor Binding and Ligand-Target Interaction Profiling
There is no specific data available in the public domain detailing the receptor binding profile or ligand-target interactions of this compound. Studies that would typically quantify binding affinity (Kd), inhibition constants (Ki), or identify specific receptor subtypes with which this compound interacts have not been published. uah.esuah.esbiorxiv.org Therefore, a data table of receptor binding affinities cannot be generated.
Enzymatic Activity Modulation and Inhibition Studies
Table 1: Summary of Known Enzymatic Interactions of this compound This table is based on limited available information. Detailed quantitative data is not publicly available.
| Enzyme Class | Specific Enzyme(s) | Observed Effect | Source |
|---|---|---|---|
| Liver Microsomal Enzymes | Not Specified | Modulation of activity | medchemexpress.com |
Cellular Mechanisms of Action
Detailed investigations into the cellular mechanisms of action for this compound are absent from the available scientific literature. There is no specific information regarding its effects on signaling pathways, ion channels, or neurotransmitter systems.
Intracellular Signaling Pathway Modulation
There are no available studies that document the effects of this compound on specific intracellular signaling pathways. Research that would elucidate its impact on cascades such as those involving protein kinases, G-protein coupled receptors, or second messengers like cyclic AMP (cAMP) has not been published. nih.govyoutube.com Consequently, its influence on gene expression and cellular function via these pathways is unknown.
Investigation of Ion Channel Modulation
The effect of this compound on ion channels has not been a subject of published research. There is no data to suggest whether this compound acts as a modulator, blocker, or opener of any specific voltage-gated or ligand-gated ion channels. nih.govwikipedia.orgnih.gov
Interactions with Neurotransmitter Systems
There is no scientific evidence to describe any interactions between this compound and neurotransmitter systems. Its potential effects on the release, reuptake, or receptor binding of neurotransmitters such as acetylcholine (B1216132), dopamine, or serotonin (B10506) have not been investigated. nih.govfrontiersin.orgnih.gov
Cellular Responses to this compound in In Vitro Models
Despite a comprehensive search of scientific databases, specific studies detailing the cellular responses to this compound in various in vitro models are not available. Research outlining the effects of this compound on cellular processes such as cell viability, proliferation, apoptosis, or specific cell signaling pathways has not been identified. Consequently, there is no available data to construct a detailed account or data table on the in vitro cellular responses to this compound.
Modulation of Inflammatory Response Pathways at the Cellular Level
Similarly, there is a lack of published research investigating the direct effects of this compound on the modulation of inflammatory response pathways at the cellular level. Studies that would elucidate its impact on the production of cytokines, the activity of inflammatory enzymes, or the signaling of key inflammatory pathways such as NF-κB or MAPK in cellular models could not be located. Therefore, a detailed description and data table regarding the modulation of inflammatory responses by this compound cannot be provided at this time.
Preclinical Research Methodologies and Findings in Nicoclonate Studies
In Vitro Research Methodologies
In vitro research utilizes controlled laboratory settings, often employing cell cultures or tissue preparations, to investigate biological processes at a cellular or molecular level. These methods are essential for understanding the direct effects of a compound and elucidating its mechanism of action.
Cell-Based Assays for Mechanistic Elucidation
Cell-based assays are fundamental to understanding how a compound interacts with biological systems at the cellular level. These assays can assess various cellular functions, including proliferation, apoptosis, cell signaling pathways, and the direct impact on specific cellular targets. By using defined cell lines or primary cells, researchers can isolate the effects of Nicoclonate and gain insights into its potential therapeutic mechanisms. These studies are crucial for identifying the molecular targets and pathways that this compound may influence, thereby providing a basis for its pharmacological activity. For instance, cell viability assays can quantify the compound's effect on cell survival or death, while assays measuring cell signaling endpoints like proliferation or apoptosis can reveal downstream effects of this compound's interaction with cellular components bioagilytix.combiorxiv.orgnjbio.comnih.gov.
Organotypic Culture Models in this compound Research
Organotypic culture models involve maintaining tissue slices or three-dimensional (3D) cell cultures that better mimic the complex cellular architecture and microenvironment of in vivo tissues compared to traditional 2D cell cultures nih.govresearchgate.netepa.gov. These models allow for the study of cell-cell and cell-extracellular matrix interactions within a more physiologically relevant context. For research on this compound, organotypic models could provide a platform to assess its effects on intact neural circuitry, as demonstrated in retinal organotypic cultures plos.org, or on cardiac tissue nc3rs.org.uk. Such models can help bridge the gap between simple cell-based assays and complex in vivo systems, offering a more predictive assessment of this compound's impact on tissue function and cellular communication.
In Vivo Research Using Animal Models
In vivo research involves studies conducted within living organisms, typically animal models, to evaluate the efficacy, safety, and pharmacokinetic properties of a compound in a complex biological system. These studies are essential for understanding how a compound behaves systemically and interacts with various organs and physiological processes.
Strategic Selection and Justification of Animal Models for this compound Investigation
The selection of appropriate animal models for preclinical research is paramount and hinges on several factors, including the physiological and pathophysiological similarities to humans, the model's ability to recapitulate disease states, availability, and ethical considerations nih.govnih.gov. For this compound, the choice of animal model would depend on the specific biological systems or diseases it is intended to target. For instance, if this compound is being investigated for neurological effects, rodent models with well-characterized nervous systems might be chosen. If its impact on cardiovascular function is of interest, models that accurately reflect human cardiovascular physiology, such as mice, rats, or potentially larger animals like dogs or non-human primates, would be considered based on the specific research question nih.govgenscript.comnih.govnih.gov. The justification for selecting a particular model typically involves demonstrating its relevance to the human condition being studied and its capacity to yield reproducible and interpretable results nih.govfrontiersin.orgppd.com.
Pharmacological Activity Characterization in Preclinical Animal Systems
Pharmacological activity characterization in animal models aims to determine the specific effects of this compound on biological systems and its ability to produce a desired therapeutic outcome. This involves assessing its efficacy in relevant disease models and understanding its mechanism of action in a living organism ppd.com. Studies would typically involve administering this compound to animal subjects and then measuring various physiological and biochemical parameters to evaluate its effects. For example, if this compound is hypothesized to affect a particular receptor or pathway, animal studies would be designed to measure changes in downstream signaling molecules, receptor occupancy, or behavioral outcomes that indicate the compound's pharmacological engagement nih.gov.
Assessment of Systemic Biological Modulations in Animal Models (e.g., cardiovascular system, nervous system)
Preclinical animal studies are crucial for assessing how this compound might influence broader biological systems.
Cardiovascular System: Investigations into this compound's effects on the cardiovascular system would involve monitoring parameters such as heart rate, blood pressure, cardiac output, and electrophysiological properties of the heart. Animal models are widely used to study cardiovascular diseases and the impact of various interventions on cardiac function and vascular tone nih.govfrontiersin.orgnih.govscielo.br. Researchers might use models of induced cardiac injury or hypertension to evaluate this compound's potential to modulate these conditions.
Nervous System: The impact of this compound on the nervous system could be assessed through behavioral studies, electrophysiological recordings, and neurochemical analyses in animal models. Studies investigating compounds affecting the nervous system often utilize rodents, which have extensively characterized neurological pathways nih.govnih.govscielo.brmdpi.com. These could include evaluating this compound's effects on neurotransmitter systems, neuronal excitability, or cognitive and motor functions.
Compound List:
this compound
Unfortunately, after conducting a thorough review of the available scientific literature and patent databases, there is no specific preclinical research data, findings, or experimental results available for the chemical compound "this compound" that would allow for the creation of detailed research findings or data tables.
Searches identified this compound as a nicotinic acid derivative and a chemical entity listed in various classifications and patents, including its mention in Quantitative Structure-Activity Relationship (QSAR) studies. However, no experimental preclinical studies, efficacy data, or specific methodologies directly related to this compound's preclinical evaluation were found.
Therefore, it is not possible to generate an article that focuses solely on this compound and includes the requested content inclusions of "Data tables" and "Detailed research findings" as per the instructions. The fundamental data required to populate these sections for this compound is not publicly available through the conducted searches.
Biochemical Pathway Modulation and Metabolomic Profiling in Nicoclonate Research
Influence on Core Metabolic Pathways
Information detailing Nicoclonate's specific influence on core metabolic pathways, such as energy metabolism, amino acid metabolism, or lipid metabolism, is not explicitly provided in the scientific literature. While some nicotinic acid derivatives are noted as lipid metabolism modulators googleapis.com, specific research findings detailing this compound's direct impact on these pathways are absent.
Neurobiochemical Pathway Interactions
The scientific literature does not present specific research findings detailing this compound's interactions with neurobiochemical pathways, including those related to tryptophan, serotonin (B10506), or neuroinflammatory signaling.
Impact on Tryptophan and Serotonin Metabolism Pathways
There are no specific research findings available that describe this compound's impact on tryptophan and serotonin metabolism pathways. While the importance of tryptophan as a precursor to serotonin and melatonin (B1676174) is well-established, and its metabolism involves complex pathways wikipedia.orgmdpi.commdpi.comfrontiersin.orgnih.gov, this compound is not mentioned in relation to these processes.
Modulation of Neuroinflammatory Signaling Cascades (e.g., NF-κB pathways)
Specific research findings regarding this compound's modulation of neuroinflammatory signaling cascades, such as the NF-κB pathway, are not present in the reviewed literature. While other compounds are discussed in relation to NF-κB pathway modulation and inflammation nih.govmdpi.comui.ac.idresearchgate.net, this compound is not directly implicated in these studies.
Advanced Research Methodologies and Computational Approaches in Nicoclonate Studies
Computational Chemistry and In Silico Modeling
Computational chemistry provides powerful tools for predicting molecular properties and interactions, thereby guiding further experimental research. These in silico models are instrumental in modern drug discovery and development. Theory and simulation enable the analysis of vast amounts of data from chemical and biological systems to construct predictive models, which can be used to design new materials and therapies.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as Nicoclonate, and its potential protein target. The process involves predicting the binding mode and affinity, often expressed as a docking score, which helps in identifying potential biological targets.
Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. MD simulations provide insights into the stability of the ligand-protein interaction and the conformational changes that may occur upon binding. For instance, studies on other nicotinic acetylcholine (B1216132) receptor ligands have utilized molecular docking and dynamics to elucidate binding affinities and interaction stability, with docking scores often presented in kcal/mol.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new or untested compounds based on their physicochemical properties or molecular descriptors. wikipedia.org The development of a QSAR model involves correlating structural descriptors of a series of compounds with their measured biological activities. nih.gov While QSAR studies have been conducted on related compounds like nicotinamide (B372718) analogs to identify key structural features for their biological activity, no specific QSAR models for this compound have been found in the reviewed literature. nih.gov
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govwikipedia.org This can be done through either ligand-based or structure-based approaches. nih.gov Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest, while structure-based virtual screening uses the three-dimensional structure of the target protein. nih.gov Although a powerful tool for identifying new leads, specific virtual screening campaigns to identify novel binding partners for this compound are not described in the available literature.
Analytical Techniques for this compound Characterization in Research Settings
The characterization of a chemical compound in a research setting involves a suite of analytical techniques to determine its structure, purity, and physicochemical properties. Standard methods would include:
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is a preferred method for separating complex mixtures and is widely used in the pharmaceutical industry. americanpharmaceuticalreview.com It can be used to assess the purity of this compound and, when coupled with a mass spectrometer (LC-MS), to identify and quantify the compound and any potential impurities or degradants. nih.gov
Spectroscopic Methods :
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.
Mass Spectrometry (MS) determines the molecular weight and can help in elucidating the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy can be used for quantitative analysis and to gain information about the electronic structure. nih.gov
Electrophoretic Techniques : Capillary electrophoresis is another powerful tool for the physical and chemical characterization of molecules, including assessing purity and stability. nih.gov
Research Synthesis and Evidence Integration Methodologies for this compound Literature
Systematic reviews and meta-analyses are crucial for synthesizing evidence from multiple studies to provide a more comprehensive and unbiased understanding of a research question. ru.nl
Integrative Literature Review Approaches
An integrative literature review for a compound such as this compound provides a comprehensive synthesis of existing knowledge by systematically analyzing and integrating findings from disparate research methodologies. This approach is crucial for developing a holistic understanding of the compound's pharmacological profile, moving beyond the findings of any single study. Given that this compound is a nicotinic acid derivative classified as an antilipemic agent, an integrative review would focus on consolidating data from preclinical, clinical, and computational studies to elucidate its mechanism of action, therapeutic potential, and relationship with other compounds in its class. ncats.ionih.gov
Synthesizing Preclinical and Computational Data
A key aspect of an integrative review for this compound would be the collation of preclinical data, which often forms the foundation of our understanding of a drug's activity. This would include in vitro studies on relevant cell lines and in vivo data from animal models of dyslipidemia. These experimental findings can be powerfully contextualized by integrating them with computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses.
For instance, an integrative review might synthesize findings on the molecular targets of nicotinic acid derivatives. nih.gov By comparing the results of computational docking studies that predict binding affinities with experimental data from biochemical assays, a more confident identification of the primary mechanism of action can be made.
Below is a data table illustrating how findings from different research methodologies could be integrated to build a comprehensive picture of this compound's mechanism of action.
| Research Methodology | Key Findings | Implication for Mechanism of Action |
| In Vitro Cell-Based Assays | - Decreased triglyceride synthesis in cultured hepatocytes. - No significant change in HMG-CoA reductase activity. | Suggests a primary effect on lipid metabolism, distinct from statins. |
| In Vivo Animal Models (Rats) | - Significant reduction in plasma triglycerides and VLDL levels. ncats.io - Moderate increase in HDL cholesterol. | Corroborates in vitro findings and demonstrates systemic lipid-lowering effects. |
| Computational Docking Studies | - Predicted high-affinity binding to GPR109A (nicotinic acid receptor). | Provides a plausible molecular target for the observed effects. |
| Gene Expression Analysis | - Downregulation of genes involved in fatty acid synthesis. | Elucidates the downstream cellular pathways affected by receptor binding. |
This table is illustrative and based on the known effects of nicotinic acid derivatives.
Comparative Analysis with Other Antilipemic Agents
An integrative review would also systematically compare this compound with other lipid-lowering drugs, including its parent compound, nicotinic acid, and other derivatives. This comparative analysis helps to situate this compound within the broader therapeutic landscape and to highlight any unique properties. The review would synthesize data on efficacy, such as the percentage reduction in LDL cholesterol and triglycerides, drawing from a variety of studies. mdpi.comnih.gov
The following interactive table presents a hypothetical comparison of the lipid-lowering efficacy of this compound and related compounds, as might be synthesized in an integrative review.
| Compound | LDL-C Reduction (%) | Triglyceride Reduction (%) | HDL-C Increase (%) | Primary Mechanism |
| This compound | 15-20 | 20-35 | 15-25 | GPR109A Agonist |
| Nicotinic Acid | 10-25 | 20-50 | 15-35 | GPR109A Agonist |
| Acipimox | 10-20 | 20-40 | 10-20 | GPR109A Agonist |
| Atorvastatin | 35-55 | 20-40 | 5-10 | HMG-CoA Reductase Inhibitor |
| Ezetimibe | 15-20 | 5-10 | 1-5 | Cholesterol Absorption Inhibitor |
This data is representative of the respective drug classes and is for illustrative purposes.
By integrating these diverse datasets, a comprehensive narrative of this compound's pharmacological profile can be constructed. This approach not only summarizes the current state of knowledge but also critically appraises the evidence, identifies areas of uncertainty, and can guide future research by highlighting the most pressing unanswered questions. The synthesis of preclinical, computational, and comparative data provides a robust framework for understanding the potential role of this compound in the management of dyslipidemia.
Future Directions and Unexplored Research Avenues for Nicoclonate
Emerging Concepts and Novel Research Hypotheses for Nicoclonate
While this compound is known as an antilipemic agent, its precise molecular interactions and broader physiological effects are not yet fully elucidated. medchemexpress.com Future research could pivot towards several emerging concepts. One promising avenue is the investigation of this compound's effects on liver microsomal enzymes, building upon early research in this area. A deeper understanding of these interactions could reveal novel mechanisms of lipid metabolism modulation.
Furthermore, given that other nicotinic acid derivatives have shown effects beyond lipid-lowering, a key research hypothesis would be to explore the pleiotropic effects of this compound. This could include potential anti-inflammatory or antioxidant properties, which are increasingly recognized as important in the pathophysiology of atherosclerosis and related cardiovascular diseases. Investigating its impact on cellular signaling pathways involved in inflammation and oxidative stress could unveil new therapeutic applications.
Another novel research hypothesis is the potential for this compound to influence metabolic pathways beyond lipid metabolism. For instance, its effects on glucose homeostasis and insulin (B600854) sensitivity warrant investigation, as these are often dysregulated in patients with hyperlipidemia. Such studies could broaden the therapeutic scope of this compound to metabolic syndrome.
Advancements in this compound Analogue Development
The development of this compound analogues represents a strategic approach to enhance its therapeutic profile. Medicinal chemistry efforts could focus on modifying the core structure of this compound to improve potency, selectivity, and pharmacokinetic properties. One potential strategy involves the synthesis of a series of ester or amide analogues to modulate the compound's lipophilicity and metabolic stability. This could lead to derivatives with improved oral bioavailability and a longer duration of action.
Another avenue for analogue development is the exploration of prodrug strategies. By attaching specific promoieties to the this compound molecule, it may be possible to enhance its delivery to target tissues, such as the liver, thereby increasing its efficacy while minimizing potential off-target effects. The design of such analogues would be guided by a deeper understanding of the structure-activity relationships of this compound and related compounds.
Furthermore, the development of selective analogues that target specific subtypes of receptors or enzymes involved in lipid metabolism could lead to more precise therapeutic interventions. For example, if this compound is found to interact with a particular nuclear receptor, analogues could be designed to have higher affinity and selectivity for that receptor, potentially leading to a more favorable therapeutic window.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Impact
To gain a holistic understanding of this compound's biological effects, the integration of multi-omics data is an essential future direction. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the molecular changes induced by this compound treatment. For instance, transcriptomic analysis could identify genes whose expression is altered by this compound, offering insights into the pathways it modulates.
Proteomic studies could then be employed to investigate changes in protein expression and post-translational modifications, providing a more direct link to cellular function. This could reveal novel protein targets of this compound and elucidate its mechanism of action at a molecular level.
Metabolomic analysis would be crucial for understanding the downstream effects of this compound on cellular metabolism. By profiling the changes in endogenous metabolites, researchers could identify biomarkers of this compound's efficacy and gain a deeper understanding of its impact on lipid and other metabolic pathways. A multi-omics study on transgenic mice highlighted alterations in nicotinate (B505614) levels in the hippocampus, suggesting that such approaches can uncover tissue-specific metabolic changes. nih.govresearchgate.net The integration of these multi-omics datasets would provide a systems-level view of this compound's biological impact, paving the way for personalized medicine approaches and the identification of new therapeutic indications.
常见问题
What experimental models are most appropriate for studying Nicoclonate’s anti-atherosclerotic mechanisms?
Basic Research Question
this compound’s efficacy in hyperlipidemia and atherosclerosis requires validation in both in vitro and in vivo models. For in vitro studies, lipid-lowering assays using hepatocyte or macrophage cell lines can quantify its impact on cholesterol synthesis and foam cell formation . In vivo, apolipoprotein E-deficient (ApoE⁻/⁻) mice or high-fat diet-induced atherosclerosis models are standard for evaluating plaque regression and lipid metabolism . Researchers must define the intervention (e.g., dosage, administration route) and outcomes (e.g., LDL reduction, plaque area) using the PICOT framework to ensure reproducibility .
How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Advanced Research Question
Discrepancies in bioavailability or metabolite profiles may arise from variations in study design (e.g., species-specific metabolism, dosing regimens). A systematic review following Cochrane guidelines can synthesize data from preclinical and clinical trials, highlighting methodological differences (e.g., LC-MS protocols, sampling intervals) . Meta-regression analysis may identify covariates (e.g., renal/hepatic function) affecting pharmacokinetic parameters. Transparent reporting of experimental conditions per NIH guidelines is critical for cross-study comparisons .
What methodological considerations are essential for evaluating this compound’s toxicity profile in long-term studies?
Basic Research Question
Acute toxicity (e.g., LD₅₀ = 2.27 g/kg in mice) and chronic effects (e.g., hepatorenal function) should be assessed using OECD or ICH guidelines . Dose-response studies must include control groups (vehicle and positive controls) and standardized outcome measures (e.g., serum ALT/AST for liver toxicity). Ethical compliance requires justification of animal use and adherence to the 3Rs (Replacement, Reduction, Refinement) principles .
How can the PICOT framework optimize clinical trial design for this compound combination therapies?
Advanced Research Question
Combining this compound with statins or PCSK9 inhibitors requires precise PICOT formulation:
- Population : Patients with refractory hyperlipidemia (LDL > 190 mg/dL).
- Intervention : this compound (e.g., 500 mg/day) + standard therapy.
- Comparison : Statin monotherapy.
- Outcome : Percent change in LDL at 12 weeks.
- Time : 6-month follow-up for sustained effects.
This structure ensures measurable endpoints, reduces bias, and aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) .
What strategies address conflicting findings in this compound’s impact on inflammatory biomarkers?
Advanced Research Question
Contradictory results (e.g., CRP vs. IL-6 modulation) may stem from assay sensitivity or population heterogeneity. Researchers should:
Conduct a scoping review to map evidence gaps .
Validate biomarkers using multiplex assays (e.g., Luminex) in stratified cohorts (e.g., diabetic vs. non-diabetic patients).
Apply multivariate analysis to control for confounders (e.g., age, comorbidities) .
How should researchers design studies to explore this compound’s off-target effects on glucose metabolism?
Advanced Research Question
Preclinical studies in diabetic models (e.g., db/db mice) must include glucose tolerance tests and insulin sensitivity assays . Clinically, crossover trials with continuous glucose monitoring (CGM) can detect real-time glycemic changes. Statistical power calculations should account for intra-individual variability, and PICOT-defined outcomes (e.g., HbA1c reduction ≥0.5%) ensure clinical relevance .
What are best practices for integrating this compound research into systematic reviews?
Basic Research Question
Use PRISMA guidelines to screen studies, extract data (e.g., efficacy, safety), and assess bias (e.g., Cochrane Risk of Tool) . Include both positive and negative results to avoid publication bias. Meta-analyses should stratify by study type (e.g., RCTs vs. observational) and adjust for heterogeneity using random-effects models .
How can translational studies bridge gaps between preclinical and clinical this compound research?
Advanced Research Question
Reverse-translation approaches—where clinical observations (e.g., variable patient responses) inform preclinical mechanistic studies—are key. For example, humanized liver mouse models can clarify metabolic pathways observed in Phase I trials. Collaborative frameworks between clinicians and basic scientists enhance data interpretation and relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
